Bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-(dimethylamino)propyl)azanediyl)dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
80-O16B is an ionizable cationic lipid containing disulfide bonds. This compound is primarily utilized in the preparation of lipid nanoparticles, which are essential for the delivery of various bioactive agents, including nucleic acids, proteins, and small molecule drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
80-O16B is synthesized through a series of chemical reactions involving the incorporation of disulfide bonds into the lipid structure. The synthetic route typically involves the reaction of dimethylamino propylamine with dodecyldithioethanol, followed by esterification with β-alanine .
Industrial Production Methods
In industrial settings, the production of 80-O16B involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and development applications .
Chemical Reactions Analysis
Types of Reactions
80-O16B undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in 80-O16B can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The ester groups in 80-O16B can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
80-O16B has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Facilitates the intracellular delivery of nucleic acids, proteins, and small molecule drugs.
Medicine: Employed in gene therapy and cancer treatment through the delivery of CRISPR/Cas9 ribonucleoprotein and messenger RNA.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents
Mechanism of Action
80-O16B exerts its effects by forming lipid nanoparticles that encapsulate bioactive agents. These nanoparticles protect the encapsulated agents from degradation and facilitate their delivery into target cells. The disulfide bonds in 80-O16B enable the nanoparticles to release their cargo in response to the intracellular reducing environment, ensuring efficient delivery and action of the bioactive agents .
Comparison with Similar Compounds
Similar Compounds
D-Lin-DMA: Another ionizable cationic lipid used in lipid nanoparticle formulations.
C12-200: A lipid used for the delivery of nucleic acids.
MC3: A lipid used in the formulation of lipid nanoparticles for RNA delivery.
Uniqueness of 80-O16B
80-O16B is unique due to its disulfide bond-containing structure, which allows for redox-responsive release of encapsulated agents. This feature enhances the efficiency of intracellular delivery and makes 80-O16B particularly suitable for applications requiring precise control over the release of therapeutic agents .
Properties
Molecular Formula |
C39H78N2O4S4 |
---|---|
Molecular Weight |
767.3 g/mol |
IUPAC Name |
2-(dodecyldisulfanyl)ethyl 3-[3-(dimethylamino)propyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C39H78N2O4S4/c1-5-7-9-11-13-15-17-19-21-23-34-46-48-36-32-44-38(42)26-30-41(29-25-28-40(3)4)31-27-39(43)45-33-37-49-47-35-24-22-20-18-16-14-12-10-8-6-2/h5-37H2,1-4H3 |
InChI Key |
KEEDANUIQHUIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.